1,3-Dibromo-5-fluorobenzene (CAS 1435-51-4) is a highly versatile tri-halogenated benzene derivative used extensively as a core building block in pharmaceutical synthesis, agrochemicals, and advanced materials such as OLEDs. Featuring two reactive bromine atoms at the 1 and 3 positions and a highly electronegative fluorine atom at the 5 position, it offers orthogonal reactivity profiles. The bromine sites are primed for transition-metal-catalyzed cross-couplings (e.g., Suzuki, Stille, Buchwald-Hartwig), while the fluorine atom strongly activates the ring for nucleophilic aromatic substitution (SNAr) and modulates the electronic properties (e.g., lowering the HOMO/LUMO levels) of downstream conjugated systems .
Substituting 1,3-dibromo-5-fluorobenzene with lower-cost analogs like 1,3,5-tribromobenzene or 1,3-dibromobenzene fundamentally alters synthetic pathways and end-product performance. 1,3,5-Tribromobenzene lacks the orthogonal reactivity provided by the fluorine atom, leading to inseparable statistical mixtures during nucleophilic substitution rather than clean, targeted mono-functionalization [1]. Conversely, while 1,3-dibromobenzene can undergo similar cross-coupling reactions, it lacks the strongly electronegative fluorine necessary to tune the bandgap and enhance the quantum efficiency of resulting OLED ligands, or to provide metabolic stability in medicinal chemistry pharmacophores [2].
In the synthesis of 3,5-disubstituted phenols, 1,3,5-tribromobenzene fails to provide a clean reaction, yielding an inseparable mixture of products when reacted with methoxide. In contrast, 1,3-dibromo-5-fluorobenzene leverages the highly activated fluorine atom as an excellent leaving group. When reacted with 4-methoxybenzyl alcohol and potassium tert-butoxide, it yields the corresponding mono-ether in >90% isolated yield, leaving both bromine atoms completely intact for subsequent cross-coupling [1].
| Evidence Dimension | SNAr Chemoselectivity and Yield |
| Target Compound Data | >90% isolated yield of pure mono-ether (fluorine displacement) |
| Comparator Or Baseline | 1,3,5-tribromobenzene (yields inseparable mixture of mono- and di-substituted products) |
| Quantified Difference | Transformation from a failed/inseparable reaction to >90% clean isolated yield |
| Conditions | Nucleophilic aromatic substitution with alkoxide base (KOtBu / THF at 50-60 °C) |
Enables highly scalable, chemoselective synthesis of asymmetric 1,3,5-trisubstituted benzenes without the severe yield losses and purification bottlenecks associated with statistical mixtures.
When constructing N^C^N-coordinated platinum(II) complexes for phosphorescent OLEDs, the choice of the central benzene building block is critical. Ligands derived from 1,3-dibromo-5-fluorobenzene (yielding 5-fluoro-1,3-di(2-pyridyl)benzene via Stille coupling) produce complexes with significantly altered electronic properties compared to non-fluorinated analogs. The strongly electron-withdrawing fluorine atom lowers the molecular orbital energy levels, resulting in highly efficient green emitters with high quantum yields and excellent external quantum efficiency (EQE) in solution-processed multilayer OLED devices [1].
| Evidence Dimension | Optoelectronic Tuning (HOMO/LUMO levels) |
| Target Compound Data | Produces highly efficient phosphorescent green emitters with high EQE |
| Comparator Or Baseline | 1,3-dibromobenzene derivatives (lack the strong electron-withdrawing effect for deep bandgap tuning) |
| Quantified Difference | Significant shift in emission profile and stabilization of the luminescent complex |
| Conditions | Stille coupling followed by Pt(II) complexation for OLED emitting layers |
Crucial for optoelectronic material procurement where precise tuning of emission wavelength and maximizing device efficiency are mandatory.
1,3-Dibromo-5-fluorobenzene is highly effective for symmetric double cross-coupling reactions. For example, in the synthesis of metabotropic glutamate receptor 5 (mGluR5) antagonists, it undergoes double Suzuki or Sonagashira couplings with excellent conversion rates. However, buyers must note its hyper-reactivity: in palladium-catalyzed cyanation with Zn(CN)2, it rapidly forms 1,3-dicyano-5-fluorobenzene as the major product, making it superior for symmetric di-functionalization but requiring careful stoichiometric control if mono-functionalization at a bromine site is the goal [1].
| Evidence Dimension | Di-substitution Reactivity |
| Target Compound Data | Rapid and dominant formation of 1,3-disubstituted-5-fluoro products |
| Comparator Or Baseline | Mono-brominated analogs (incapable of symmetric extension) |
| Quantified Difference | High propensity for complete double-coupling over mono-coupling |
| Conditions | Pd-catalyzed cyanation or Suzuki coupling |
Guides procurement for symmetric ligand or polymer core synthesis, ensuring high yields of the fully extended conjugated system.
Despite having two identical bromine atoms, 1,3-dibromo-5-fluorobenzene can be selectively mono-lithiated. Process chemistry research demonstrates that it engages in a clean mono-lithium-halogen exchange to generate an aryl-lithium intermediate that still contains an aryl bromide. This allows for the divergent synthesis of fluorinated pharmacons where one position is trapped by an electrophile while the other bromine is preserved for subsequent transition-metal-mediated cross-couplings [1].
| Evidence Dimension | Lithium-Halogen Exchange Selectivity |
| Target Compound Data | Clean mono-lithiation yielding a functionalized bromo-fluoroarene |
| Comparator Or Baseline | 1,3,5-tribromobenzene (higher risk of poly-lithiation or complex mixtures) |
| Quantified Difference | Preservation of one orthogonal bromine handle for downstream synthesis |
| Conditions | Lithium-halogen exchange at low temperatures |
Allows process chemists to build complex, asymmetric pharmaceutical intermediates step-by-step without losing the necessary halogen handles.
Due to the high chemoselectivity of the fluorine atom in SNAr reactions, this compound is the premier choice for synthesizing asymmetric 3,5-disubstituted aromatic systems. It allows for the clean displacement of fluorine by alkoxides or amines, leaving the two bromine atoms available for subsequent, distinct cross-coupling reactions, avoiding the purification nightmares associated with 1,3,5-tribromobenzene[1].
The compound is ideal for procuring the central building block of N^C^N-coordinated transition metal complexes (e.g., Pt(II) or Ir(III)). The fluorine atom precisely tunes the HOMO/LUMO gap, enabling the development of high-efficiency green and blue phosphorescent emitters with superior external quantum efficiencies compared to non-fluorinated analogs [2].
In medicinal chemistry, 1,3-dibromo-5-fluorobenzene serves as a critical scaffold for synthesizing receptor antagonists, such as mGluR5 inhibitors. The ability to perform sequential Sonagashira or Suzuki couplings on the bromine atoms, while utilizing the fluorine atom for metabolic stability and target binding affinity, makes it a superior starting material compared to standard dibromobenzenes[3].
Irritant